6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine
Overview
Description
6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine: is a chemical compound with the molecular formula C10H9ClN4 and a molecular weight of 220.66 g/mol . This compound is characterized by the presence of a chloro group attached to the pyrazine ring and a pyridin-3-ylmethyl group attached to the nitrogen atom of the pyrazine ring . It is primarily used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction Steps:
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The chloro group in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry:
6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine is used as a building block in the synthesis of more complex organic molecules . It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology:
In biological research, this compound is used to study the interactions of pyrazine derivatives with biological targets . It is also employed in the development of potential therapeutic agents .
Medicine:
It is investigated for its activity against various biological targets, including enzymes and receptors .
Industry:
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals . It is also utilized in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine
- 6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine
- 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-3-amine
Comparison:
- 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine is unique due to the position of the pyridin-3-ylmethyl group on the pyrazine ring . This structural feature can influence its reactivity and interaction with biological targets .
- 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine and 6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine have the pyridinylmethyl group attached at different positions, which can lead to variations in their chemical and biological properties .
- 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-3-amine differs in the position of the chloro group, which can affect its reactivity and potential applications .
Biological Activity
6-Chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine is a pyrazine derivative that has garnered attention in biological research due to its potential interactions with various biological targets. This article explores the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
This compound features a chloro substituent and a pyridinylmethyl group attached to a pyrazine ring, which influences its chemical reactivity and biological activity. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which are essential for its synthesis and functionalization in drug development .
Table 1: Chemical Reactions of this compound
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | H₂O₂, KMnO₄ | N-oxides, carboxylic acids |
Reduction | NaBH₄, LiAlH₄ | Amines, alcohols |
Substitution | Amines, thiols | Substituted pyrazine derivatives |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. This compound has been investigated for its potential as an inhibitor of various kinases, particularly CHK1 (Checkpoint Kinase 1), which plays a crucial role in cell cycle regulation and DNA damage response .
Case Study: CHK1 Inhibition
In a study focusing on the structure-guided evolution of CHK1 inhibitors, derivatives of pyrazine were optimized for potency and selectivity. The results indicated that modifications to the pyrazine scaffold significantly affected the inhibitory activity against CHK1 compared to CHK2 .
Table 2: Inhibition Potency of Selected Pyrazine Derivatives
Compound | IC₅₀ (CHK1) | IC₅₀ (CHK2) | Selectivity Ratio (CHK2/CHK1) |
---|---|---|---|
This compound | TBD | TBD | TBD |
Other Derivative A | 10 nM | 30 nM | 3 |
Other Derivative B | 5 nM | 50 nM | 10 |
Applications in Medicinal Chemistry
The compound has been explored for its potential therapeutic applications, particularly in oncology. The ability to modulate kinase activity suggests that it could be developed into an anticancer agent. Research indicates that pyrazine derivatives exhibit significant cytotoxic effects on various cancer cell lines .
Cytotoxicity Studies
Recent studies have shown that compounds similar to this compound display promising cytotoxicity against several cancer cell lines. For instance, derivatives have been reported to induce apoptosis in A549 lung cancer cells with IC₅₀ values in the low micromolar range .
Properties
IUPAC Name |
6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-6-13-7-10(15-9)14-5-8-2-1-3-12-4-8/h1-4,6-7H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCQTMUXKDCUKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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